tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate
Description
The compound tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate is a piperazine-based derivative featuring a tert-butyl carbamate protecting group and a unique thiourea-carbamoyl hybrid substituent. Its structure includes:
- A piperazine ring as the core scaffold, enabling conformational flexibility and hydrogen-bonding interactions.
- A tert-butyl carbamate group at the 1-position of piperazine, providing steric protection and stability during synthetic processes.
- A carbamoyl methyl substituent at the 4-position of piperazine, further functionalized with a methylcarbamothioyl amino group, introducing thiourea functionality.
Properties
IUPAC Name |
tert-butyl 4-[2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O3S/c1-13(2,3)21-12(20)18-7-5-17(6-8-18)9-10(19)15-16-11(22)14-4/h5-9H2,1-4H3,(H,15,19)(H2,14,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEPAVNPKOIFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate (often abbreviated as TBNCA) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of TBNCA, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H22N4O3S
- Molecular Weight : 338.4 g/mol
- CAS Number : [S7263114]
- Physical State : White crystalline solid
- Solubility : Sparingly soluble in water and organic solvents
TBNCA has been studied for its interactions with various biological targets, particularly in the context of neurodegenerative diseases. The compound exhibits the following activities:
- Inhibition of Enzymes : TBNCA has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. Studies indicate that it can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine production in astrocytic cultures. This is particularly relevant in neuroinflammatory conditions where cytokines like TNF-α play a significant role .
Case Studies and Research Findings
-
In Vitro Studies :
- Research has demonstrated that TBNCA can increase cell viability in astrocytes exposed to amyloid-beta peptides. At a concentration of 100 µM, TBNCA improved cell survival significantly compared to untreated controls .
- The compound's ability to inhibit amyloidogenesis was also noted, with an observed 85% reduction in aggregation at 100 µM concentration .
- In Vivo Studies :
Toxicity and Safety
While TBNCA shows promise as a therapeutic agent, it is essential to consider its safety profile. Preliminary assessments indicate that it has low cytotoxicity at therapeutic concentrations; however, further studies are needed to fully understand its safety in vivo and potential side effects .
Applications in Research
TBNCA is primarily utilized in research settings focused on neurodegenerative diseases, particularly Alzheimer's disease. Its dual action as an enzyme inhibitor and anti-inflammatory agent positions it as a candidate for multi-target therapeutic strategies.
Future Directions
Research on TBNCA is still in its early stages. Future studies should focus on:
- Long-term Toxicity Studies : Understanding the chronic effects of TBNCA administration.
- Mechanistic Studies : Elucidating the precise molecular pathways affected by TBNCA.
- Clinical Trials : Evaluating efficacy and safety in human subjects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate with structurally related piperazine derivatives, highlighting key differences in substituents, functional groups, and synthetic approaches.
Detailed Analysis:
Functional Group Diversity: The target compound’s thiourea-carbamoyl hybrid distinguishes it from sulfonamide (compound 49 ) or amide-based analogs (compound 39 ). Compound 12g incorporates a pyrimidine ring and phenoxyethyl group, favoring π-π stacking and hydrophobic interactions absent in the target compound.
Synthetic Complexity: The target compound’s synthesis likely involves sequential coupling of carbamoyl and thiourea groups, akin to EDCl/HOBt-mediated amidation in .
Physicochemical Properties :
- Thiourea groups (as in the target and compound ) may reduce solubility compared to sulfonamides (compound 49 ) but improve metal-binding capacity.
- The indole-carboxamide in compound 39 contributes to lipophilicity, evidenced by its isolation as an off-white oil.
Biological Relevance: Piperazine-thiourea hybrids are explored for kinase inhibition and antimicrobial activity. The target compound’s methylcarbamothioyl group could modulate selectivity compared to bulkier substituents (e.g., phenoxyethyl in compound 12g ).
Research Findings and Implications
- Structural Optimization : The tert-butyl carbamate group in all compounds enhances stability during synthesis, as seen in intermediates from and .
- Thiourea vs.
- Diverse Applications : Piperazine derivatives with aromatic substituents (e.g., indole in , pyrimidine in ) are prioritized in drug discovery for their target versatility, while thiourea analogs remain underexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
